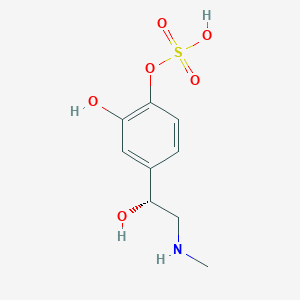

Epinephrine sulfoconjugate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELFRHHZGTVYGJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Mechanisms of Epinephrine Sulfoconjugation

Enzymatic Catalysis by Phenol (B47542) Sulfotransferases

The enzymatic sulfation of epinephrine (B1671497) is carried out by a family of enzymes known as sulfotransferases (SULTs). nih.govresearchgate.net These enzymes are responsible for transferring a sulfuryl group from a donor molecule to a variety of substrates, including phenols, alcohols, and amines. researchgate.net Phenol sulfotransferases (PSTs), a subset of SULTs, are particularly important in the metabolism of phenolic compounds like epinephrine. researchgate.netresearchgate.net The reaction they catalyze generally leads to the inactivation of catecholamines and prepares them for elimination. nih.gov

Specificity and Expression of SULT Isoforms in Epinephrine Sulfoconjugation

Several isoforms of sulfotransferases exist, but not all are active towards epinephrine. The SULT1 family is primarily responsible for the sulfonation of small phenols and catecholamines. plos.org While multiple isoforms can bind catecholamines, their catalytic activity varies significantly. For instance, SULT1C3 can bind to catecholamines but does not effectively use them as substrates. plos.org Another isoform, SULT4A1, which is highly conserved and expressed in the brain, binds well to epinephrine and norepinephrine (B1679862) but is considered enzymatically inactive, likely due to its inability to bind the sulfonate donor. plos.org In contrast, aryl sulfotransferases (ASTs) have demonstrated broad substrate specificity, which includes epinephrine. nih.gov

Role of SULT1A3 in Epinephrine Sulfoconjugation

The primary enzyme responsible for the sulfoconjugation of epinephrine is Sulfotransferase 1A3 (SULT1A3). uniprot.orgmdpi.com This isoform, also known as the monoamine-sulfating phenol sulfotransferase (M-PST), specifically catalyzes the sulfonation of phenolic monoamines like dopamine (B1211576), norepinephrine, and epinephrine. uniprot.orgrcsb.org SULT1A3 utilizes 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfonate donor for this reaction. uniprot.org The crystal structure of human SULT1A3 has been solved, providing insights into its substrate specificity. rcsb.org Studies on different genetic variants (allozymes) of SULT1A3 have shown that they exhibit differential sulfating activity and catalytic efficiency towards catecholamines, which may account for individual variations in epinephrine metabolism. nih.gov

Table 1: Key Human Sulfotransferase Isoforms and their Interaction with Epinephrine

| Isoform | Activity with Epinephrine | Role |

|---|---|---|

| SULT1A3 | Catalytically Active | Primary enzyme for epinephrine sulfoconjugation. uniprot.orgrcsb.org |

| SULT1C3 | Binds, but not a substrate | Binds to catecholamines but does not effectively catalyze their sulfation. plos.org |

| SULT4A1 | Binds, but inactive | Binds well to epinephrine but is enzymatically inactive. plos.org |

The Universal Sulfonate Donor: 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

The sulfonation reaction requires an "activated" form of sulfate (B86663), which is provided by the universal coenzyme and sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govwikipedia.org PAPS is an adenosine (B11128) monophosphate (AMP) derivative that is phosphorylated at the 3' position and has a sulfate group attached to the 5' phosphate. wikipedia.org The transfer of this sulfonate group from PAPS to an acceptor molecule like epinephrine is catalyzed by sulfotransferases such as SULT1A3. nih.govplos.org The availability of PAPS within tissues is a critical factor that can be rate-limiting for sulfation reactions. nih.govtaylorandfrancis.com Its synthesis from ATP and inorganic sulfate is a two-step process catalyzed by the enzymes ATP sulfurylase and APS kinase. oup.com

Regiospecificity of Sulfate Conjugation on the Epinephrine Phenol Ring

Sulfotransferases often exhibit a high degree of regioselectivity, meaning they preferentially add the sulfate group to a specific position on the substrate molecule when multiple sites are available. scispace.com In the case of catecholamines like epinephrine, which have two hydroxyl groups on the catechol ring (at the C3 and C4 positions), SULTs can generate different sulfated isomers.

Examination of 3-O-Sulfation versus 4-O-Sulfation Isomers

Research into the sulfation of catecholamines has shown a clear preference for the formation of specific isomers. For dopamine, SULT1A3 strongly favors the formation of dopamine-3-O-sulfate over the 4-O-sulfate isomer, which explains why the 3-O-sulfate is the predominant form found in human circulation. nih.gov While direct comparative kinetic studies on epinephrine are less detailed in the provided literature, the synthesis and study of epinephrine-3-O-sulfate (EPI-3-O-S) indicate its physiological relevance. nih.gov The regioselectivity of the enzyme is determined by the structure of its binding pocket, which orients the substrate in a way that facilitates nucleophilic attack from a specific hydroxyl group onto the sulfonate of PAPS. plos.orgscispace.com The specific orientation of epinephrine within the active site of SULT1A3 dictates whether the 3-hydroxyl or the 4-hydroxyl group is positioned for catalysis, with evidence from related catecholamines strongly suggesting a preference for the 3-position. nih.gov

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Epinephrine | E |

| Epinephrine sulfoconjugate | |

| 3'-Phosphoadenosine 5'-phosphosulfate | PAPS |

| Phenol Sulfotransferase | PST |

| Sulfotransferase 1A3 | SULT1A3 |

| Sulfotransferase 1C3 | SULT1C3 |

| Sulfotransferase 4A1 | SULT4A1 |

| Adenosine monophosphate | AMP |

| Adenosine 5'-triphosphate | ATP |

| Dopamine | DA |

| Norepinephrine | NE |

| Epinephrine-3-O-sulfate | EPI-3-O-S |

| ATP sulfurylase |

Metabolism and Dispositional Dynamics of Epinephrine Sulfoconjugate

Pathways of Epinephrine (B1671497) Sulfoconjugate Formation

Epinephrine sulfoconjugate is formed through a metabolic process known as sulfation or sulfoconjugation. This reaction involves the transfer of a sulfonate group (SO3-) from a donor molecule to epinephrine. The primary enzyme responsible for this transformation is sulfotransferase 1A3 (SULT1A3), also known as the monoamine-sulfating phenol (B47542) sulfotransferase. nih.govuniprot.org

The formation of this compound predominantly occurs at the 3-position hydroxyl group of the catechol structure of epinephrine. vulcanchem.com The universal sulfonate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). uniprot.org The enzyme SULT1A3 catalyzes the transfer of the sulfonate group from PAPS to the hydroxyl group of epinephrine, resulting in the formation of epinephrine-3-O-sulfate and adenosine (B11128) 3',5'-bisphosphate. uniprot.org

SULT1A3 is highly expressed in the gastrointestinal tract, particularly the small intestine, and the liver, which are major sites of catecholamine metabolism. tandfonline.commdpi.com This enzyme exhibits a high affinity for dopamine (B1211576) and other catecholamines, including epinephrine and norepinephrine (B1679862). nih.govnih.gov The expression of SULT1A3 can be induced by its own substrates, such as dopamine, through cellular signaling pathways. nih.gov Additionally, glucocorticoids have been shown to induce the expression of SULT1A3. researchgate.net

Deconjugation and Hydrolysis Mechanisms by Sulfatases

The reverse reaction of sulfoconjugation, known as deconjugation or hydrolysis, is catalyzed by a class of enzymes called sulfatases. These enzymes are responsible for cleaving the sulfate (B86663) ester bond of sulfated compounds, thereby regenerating the original molecule. In the context of this compound, arylsulfatases are the key enzymes involved in its hydrolysis back to free, active epinephrine.

While the specific arylsulfatase(s) responsible for the deconjugation of this compound are not definitively identified in the provided search results, it is a well-established principle of drug and hormone metabolism that sulfated conjugates can be hydrolyzed by these enzymes. This process is crucial for the reactivation of conjugated compounds and plays a significant role in their disposition and potential for local action within tissues.

Interplay and Interconversion between Free and Sulfoconjugated Epinephrine

A dynamic interplay exists between free epinephrine and its sulfoconjugated form. Sulfoconjugation is a major pathway for the inactivation of circulating catecholamines. ahajournals.org this compound is considered a biologically inactive metabolite. However, the reversible nature of this conjugation suggests that this compound may serve as a circulating reservoir of epinephrine.

The high concentration of sulfated catecholamines, including this compound, in plasma relative to their free counterparts supports this reservoir hypothesis. nih.gov This pool of conjugated epinephrine can be hydrolyzed back to the active form by sulfatases in various tissues, providing a potential mechanism for the local regulation of adrenergic activity.

The interconversion between free and sulfoconjugated epinephrine is influenced by the relative activities of SULT1A3 and arylsulfatases in different tissues. For instance, the high SULT1A3 activity in the gut and liver promotes the formation of this compound, effectively clearing active epinephrine from circulation. mdpi.com Conversely, tissues expressing high levels of arylsulfatases could potentially reactivate epinephrine from its sulfated form.

Excretion Routes and Clearance Mechanisms of this compound

Epinephrine and its metabolites, including this compound, are primarily excreted from the body via the urine. drugbank.com Following its formation, this compound is transported into the bloodstream and subsequently filtered by the kidneys for urinary elimination.

The process of sulfoconjugation significantly increases the water solubility of epinephrine, which facilitates its renal clearance. This metabolic step is a key component of the body's mechanism for detoxifying and eliminating catecholamines.

While the majority of epinephrine metabolites are excreted in the urine, a portion may also be eliminated through the bile. mdpi.com The multidrug resistance-associated protein 2 (MRP2) transporter, present in the liver, has been implicated in the biliary excretion of some sulfated compounds. mdpi.com

Comparative Aspects of Epinephrine Sulfoconjugation Across Biological Systems

Species-Specific Differences in Catecholamine Conjugation (e.g., sulfoconjugation vs. glucuronidation)

Significant species-specific differences exist in the pathways of catecholamine conjugation. In primates, including humans, sulfoconjugation mediated by SULT1A3 is a predominant pathway for the metabolism of catecholamines like dopamine and, by extension, epinephrine. nih.gov In contrast, lower-order animals may lack a direct ortholog of human SULT1A3. tandfonline.com

These species-specific differences in metabolic pathways have important implications for pharmacology and toxicology studies, as the metabolic profile of a compound in an animal model may not directly translate to humans.

| Parameter | Finding |

| Primary Enzyme for Formation | Sulfotransferase 1A3 (SULT1A3) nih.govuniprot.org |

| Sulfonate Donor | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) uniprot.org |

| Site of Conjugation | Predominantly the 3-position hydroxyl group vulcanchem.com |

| Enzymes for Deconjugation | Arylsulfatases |

| Primary Excretion Route | Urine drugbank.com |

| Key Transporter for Biliary Excretion | Multidrug resistance-associated protein 2 (MRP2) mdpi.com |

| Dominant Conjugation in Primates | Sulfoconjugation nih.gov |

| Alternative Conjugation Pathway | Glucuronidation drugbank.com |

Physiological Roles and Biological Consequences of Epinephrine Sulfoconjugate

Contribution to Catecholamine Inactivation and Modulatory Functions

Sulfoconjugation is a primary pathway for the inactivation of catecholamines, including epinephrine (B1671497). This biotransformation process, catalyzed by sulfotransferase enzymes, attaches a sulfate (B86663) group to the epinephrine molecule, rendering it biologically inactive. This inactivation is critical for terminating the physiological actions of epinephrine, thereby preventing prolonged stimulation of the adrenergic system. By converting the potent, free epinephrine into an inert sulfated conjugate, the body can effectively regulate the duration and intensity of the "fight-or-flight" response.

The process of sulfoconjugation serves as a key mechanism to control the concentration of active, free catecholamines at the prereceptor level. nih.gov This control is essential for maintaining homeostasis and preventing the potentially detrimental effects of excessive adrenergic stimulation. Research indicates that sulfated catecholamines are largely ineffective at receptor sites, highlighting sulfoconjugation as a definitive inactivation pathway. nih.govcdnsciencepub.com

Impact on Receptor Binding and Biological Activity of Epinephrine

The addition of a sulfate group to epinephrine dramatically alters its ability to interact with adrenergic receptors, the primary targets of its physiological actions.

Analysis of α2-Adrenoceptor Interactions of Sulfoconjugated Epinephrine

Studies examining the interaction of epinephrine sulfoconjugate with α2-adrenoceptors have consistently shown a profound loss of binding affinity. nih.govcdnsciencepub.com Research on human platelets, which are rich in α2-adrenoceptors, demonstrated that sulfoconjugation of epinephrine resulted in a complete loss of its ability to compete for binding with [3H]yohimbine, a selective α2-adrenoceptor antagonist. nih.govcdnsciencepub.com Furthermore, this compound failed to induce platelet aggregation, a process mediated by α2-adrenoceptor activation. nih.govcdnsciencepub.com This evidence strongly suggests that sulfated epinephrine is essentially inactive at α2-adrenoceptor sites. nih.govcdnsciencepub.com Similarly, in human adipocytes, this compound was found to be 100- to 1000-fold less potent in inhibiting lipid mobilization via α2-adrenoceptors compared to free epinephrine. nih.gov

In contrast, O-methylated metabolites of epinephrine, such as metanephrine (B195012), retain some, albeit significantly reduced, affinity for α2-adrenoceptors and can even act as antagonists. nih.govcdnsciencepub.comnih.gov This differential activity between sulfated and O-methylated metabolites underscores the specificity and significance of the sulfoconjugation pathway in terminating epinephrine's biological effects.

The Concept of this compound as a Circulating Storage Pool

Beyond its role in inactivation, this compound is considered to be a circulating storage pool of its parent catecholamine. nih.gov Due to their longer half-life in circulation compared to the rapidly cleared free catecholamines, sulfoconjugated forms can accumulate and represent a substantial reservoir. nih.gov This pool can potentially serve as a source from which free, active epinephrine can be regenerated through the action of sulfatase enzymes, a process known as deconjugation. nih.gov

This concept suggests a dynamic equilibrium between the free and sulfated forms of epinephrine, allowing the body to buffer against sudden, large fluctuations in free catecholamine levels. nih.gov During periods of excessive epinephrine release, rapid sulfoconjugation can mitigate the immediate cardiovascular and metabolic impacts. nih.gov Conversely, if the need for epinephrine arises, deconjugation could theoretically provide a sustained release of the active hormone. nih.gov While the physiological significance of this deconjugation process in vivo is still under investigation, the existence of this large circulating pool of sulfated epinephrine is well-established. nih.gov

Dynamics of this compound in Response to Physiological Perturbations

The levels of this compound in the bloodstream are not static and can change in response to various physiological stimuli, providing insights into the dynamics of catecholamine metabolism.

Sulfoconjugation Responses During Physical Activity

Physical exercise represents a significant physiological stress that elicits a robust increase in the secretion of free catecholamines, including epinephrine. nih.gov Studies investigating the effects of exercise on catecholamine metabolites have yielded interesting, and at times, seemingly contradictory findings regarding this compound.

Some research indicates that while plasma free epinephrine levels rise significantly during intense exercise, plasma sulfoconjugated epinephrine can show erratic changes. nih.gov For instance, in one study with exercise-trained men biking at different intensities, significant increases were observed in free norepinephrine (B1679862) and epinephrine at 90% of maximal oxygen consumption (VO2max), but sulfoconjugated epinephrine and dopamine (B1211576) displayed inconsistent responses. nih.gov

In contrast, another study examining sustained exercise at a constant intensity found that while free epinephrine increased six-fold, there were also increases in sulfoconjugated catecholamines, though only the rise in sulfoconjugated norepinephrine reached statistical significance. nih.gov During this sustained exercise, approximately 52% of the total circulating epinephrine was in its sulfoconjugated form. nih.gov Furthermore, research comparing well-trained and minimally trained individuals suggested that the inactivation of plasma catecholamines through sulfation tended to be greater in the well-trained group, with small increases in the daily release of epinephrine and its sulfoconjugated metabolites observed in this group. ahajournals.org

This compound in Developmental Physiology

The transition from fetal to neonatal life is marked by a dramatic activation of the sympathoadrenal system, which is critical for supporting the extensive cardiovascular, pulmonary, and metabolic adaptations required for extrauterine existence. grantome.com This activation involves a significant surge in circulating catecholamines, including epinephrine. The process of sulfoconjugation is a primary pathway for the metabolism and inactivation of these catecholamines. nih.gov

In near-term newborn sheep, studies have shown that sulfoconjugated catecholamines are the predominant form circulating at baseline before birth. physiology.org Specifically, sulfoconjugated epinephrine accounts for a significant percentage of the total circulating epinephrine. physiology.org At the moment of birth, there is a massive, tenfold increase in the concentration of free, active epinephrine. In contrast, the level of this compound shows only a transient and much smaller twofold increase. physiology.org This suggests that while the mechanism for sulfoconjugation is well-developed in the near-term newborn, it does not act rapidly enough to immediately inactivate the crucial surge of free catecholamines necessary for birth adaptation. physiology.org

Further research comparing human preterm and term newborns highlights the developmental maturation of this metabolic pathway. Term infants demonstrate a significant correlation between the levels of free catecholamines and their sulfoconjugated forms, a relationship not observed in preterm infants. nih.gov Preterm newborns have significantly lower levels of sulfoconjugated dopamine and norepinephrine compared to term infants, indicating a reduced capacity to inactivate free catecholamines through sulfation. nih.gov This diminished ability may have clinical implications for preterm infants who have a less developed system to buffer against an overflow of active catecholamines. nih.gov In healthy infants and children up to two years of age, free epinephrine levels can be up to three times higher than in adults, while the extent of sulfoconjugation is comparable to the adult range. nih.gov

The data from studies on newborn sheep provide a clear illustration of the dynamic changes in free and sulfoconjugated epinephrine during the perinatal period.

| Catecholamine Form | Baseline (Pre-birth) Concentration (pg/ml) | Peak Concentration at Birth (pg/ml) | Fold Increase |

|---|---|---|---|

| Free Epinephrine | 49 ± 27 | 653 ± 21 | ~10-fold |

| Sulfoconjugated Epinephrine | Transient ~2-fold increase | ~2-fold | |

| Free Norepinephrine | 307 ± 92 | 1,178 ± 389 | ~4-fold |

| Sulfoconjugated Norepinephrine | No significant increase | No increase |

Data sourced from a study on free and sulfoconjugated catecholamine responses at birth in newborn sheep. physiology.org

Investigation of Circadian Rhythms in Sulfoconjugated Epinephrine

The concentrations of catecholamines and their metabolites, including this compound, exhibit distinct circadian rhythms. These daily fluctuations are integral to the body's physiological regulation. Investigations in healthy human subjects have revealed a clear circadian pattern for both free and sulfoconjugated catecholamines.

Studies conducted on normotensive, recumbent individuals have identified an early nocturnal increase in plasma epinephrine sulfate, with a peak occurring around 11 p.m. This is often followed by a smaller secondary peak later in the night. The origin of this nocturnal surge is not definitively known but may be related to a decrease in the renal clearance of catecholamine sulfates at night, an increased generation of sulfates, or a release from the brain.

Further research into the diurnal rhythms of plasma epinephrine in healthy young men has substantiated the existence of a statistically significant circadian rhythm. These studies, which controlled for posture, sleep, and food intake, found that the rhythm of plasma epinephrine is likely governed by an endogenous circadian oscillator. nih.gov The trough, or lowest point, of plasma epinephrine concentration was observed in the early morning hours, around 03:20 h. nih.gov However, other studies have noted that in completely supine subjects, the circadian variation of plasma epinephrine may be minimal or absent, suggesting that posture and physical activity play a role in modifying this pattern. nih.gov

The disruption of these natural rhythms has been observed in certain pathological conditions. For instance, research in adolescents with youth-onset type 2 diabetes has shown a blunted overnight decrease in urinary epinephrine, indicating a disrupted circadian rhythm. researchgate.net This alteration, particularly noted in males, may be associated with a higher risk of hypertension and cardiovascular complications. researchgate.net

The key characteristics of the circadian rhythm of epinephrine and its sulfoconjugate are summarized below.

| Parameter | Observation | Study Population |

|---|---|---|

| Peak of Sulfoconjugated Epinephrine | Early nocturnal increase, peaking around 11 p.m. | Normotensive recumbent subjects |

| Trough of Free Epinephrine | Occurs at approximately 03:20 h | Healthy young men |

| Controlling Factor | Believed to be a circadian oscillator, but can be modified by posture and activity | Healthy subjects |

| Pathological Alteration | Blunted overnight fall in urinary epinephrine | Male youth with Type 2 Diabetes |

Data compiled from studies on circadian variations of catecholamines. nih.govresearchgate.net

Regulation and Modulatory Factors in Epinephrine Sulfoconjugation

Regulation of Sulfotransferase Enzyme Expression and Activity

The primary enzyme responsible for the sulfoconjugation of epinephrine (B1671497) is Sulfotransferase 1A3 (SULT1A3). The expression and activity of SULT1A3 are subject to various regulatory controls, ensuring proper homeostasis of catecholamines.

Hormonal Regulation: Glucocorticoids have been shown to induce the expression of the human SULT1A3 gene. researchgate.net Studies using human hepatocellular carcinoma derived HepG2 cells demonstrated that treatment with dexamethasone (B1670325), a synthetic glucocorticoid, significantly increased SULT1A3 activity towards dopamine (B1211576), a structurally similar catecholamine. researchgate.net This induction is mediated through a glucocorticoid receptor-dependent mechanism, with a specific glucocorticoid response element identified in the SULT1A3 gene's 5'-flanking region. researchgate.net In contrast, the same study found that dexamethasone did not affect the activity of SULT1A1, another sulfotransferase isoform. researchgate.net

Substrate-Induced Regulation: The expression of SULT1A3 can also be induced by its own substrates. For instance, dopamine has been found to induce SULT1A3 expression in human neuroblastoma cell lines through the ERK pathway. tandfonline.comtandfonline.com This suggests a feedback mechanism where an increase in substrate can upregulate the enzyme responsible for its metabolism.

Regulation in Disease States: The expression and activity of sulfotransferases, including SULT1A3, can be significantly altered in various disease states. In human liver tissue, the activity of SULT1A3 has been observed to decrease significantly with the severity of liver disease, from steatosis to cirrhosis. nih.govnih.gov Specifically, both SULT1A1 and SULT1A3 activities are lower in diseased liver tissues compared to healthy ones. nih.govnih.gov Alcoholic cirrhotic tissues exhibit even lower SULT1A1 and SULT1A3 activities compared to other liver disease states. nih.gov

Other Regulatory Factors: Several other factors can influence SULT expression and activity. Nuclear receptors, such as the constitutive androstane (B1237026) receptor and the pregnane (B1235032) X receptor, are involved in regulating SULT gene transcription in response to xenobiotics. tandfonline.com Additionally, cellular stress responses, like oxidative and nitric oxide stress, have been shown to modulate SULT expression and activity. tandfonline.comtandfonline.com

Influence of Catecholamine Precursor Availability on Epinephrine Sulfoconjugation Flux

The synthesis of epinephrine is dependent on the availability of its precursors, primarily the amino acid tyrosine. examine.comsigmaaldrich.com Tyrosine is converted to L-DOPA, which is then metabolized to dopamine, norepinephrine (B1679862), and finally epinephrine. examine.comamegroups.org The availability of these precursors can influence the flux of epinephrine sulfoconjugation.

A study investigating the effects of an oral load of tyrosine or L-DOPA on plasma levels of free and sulfoconjugated catecholamines in healthy men found that a tyrosine load did not significantly change the concentrations of free or sulfoconjugated catecholamines. ahajournals.orgahajournals.org Similarly, a meal low in phenylalanine and tyrosine, which led to a significant reduction in plasma tyrosine levels, also did not alter catecholamine concentrations, with the exception of a decrease in epinephrine sulfate (B86663) in one group. ahajournals.org

However, an oral load of L-DOPA resulted in a substantial increase in dopamine sulfate levels and, unexpectedly, a more than ten-fold increase in epinephrine sulfate concentration, while free epinephrine levels remained unchanged. ahajournals.orgahajournals.org This suggests that under certain conditions, an increased availability of a precursor like L-DOPA can significantly enhance the sulfoconjugation of epinephrine. The mechanism for this specific increase in epinephrine sulfate following an L-DOPA load is not fully understood and requires further investigation. ahajournals.orgahajournals.org

It is important to note that the relationship between precursor availability and catecholamine metabolism is complex. For instance, high concentrations of phenylalanine can inhibit the conversion of tyrosine to L-DOPA, thereby affecting the entire catecholamine synthesis pathway. sigmaaldrich.com

Genetic Factors and Polymorphisms Affecting Sulfoconjugation Capacity

Genetic variations in the SULT1A3 gene can lead to significant interindividual differences in the capacity to sulfoconjugate epinephrine. maayanlab.cloudnih.gov These genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), can alter the enzyme's stability, substrate affinity, and catalytic efficiency. maayanlab.cloudnih.gov

Research has identified several nonsynonymous cSNPs in the SULT1A3 gene that result in altered enzyme function. maayanlab.cloudnih.govnih.gov For example, a study identified a Lys234Asn polymorphism, observed predominantly in individuals of African-American descent, which resulted in a significant reduction in enzyme activity (to about 28% of the wild-type) and a decrease in the amount of immunoreactive protein. nih.gov This reduction was attributed, at least in part, to accelerated degradation of the variant enzyme through a proteasome-mediated process. nih.gov

Other studies have systematically investigated the effects of various SULT1A3/SULT1A4 cSNPs on the sulfating activity of SULT1A3 allozymes towards catecholamines. nih.govnih.gov These studies have shown that different allozymes exhibit differential sulfating activity towards dopamine, epinephrine, norepinephrine, and serotonin. nih.gov Interestingly, the variations in the sulfating activity of SULT1A3 allozymes were found to be markedly smaller for dopamine compared to epinephrine, norepinephrine, and serotonin. nih.gov Kinetic analyses have demonstrated that these genetic variants can lead to differences in both substrate affinity and the catalytic efficiency of the enzyme. nih.gov

The following table summarizes some of the identified SULT1A3 genetic variants and their functional consequences:

| Genetic Variant | Amino Acid Change | Allele Frequency (in studied population) | Functional Consequence | Reference(s) |

| cSNP | Lys234Asn | 4.2% (African-American) | Reduced enzyme activity (~28% of wild-type), decreased protein level due to accelerated degradation. | nih.gov |

| Multiple cSNPs | Various | Not specified | Differential sulfating activity towards catecholamines and serotonin; differences in substrate affinity and catalytic efficiency. | nih.govnih.gov |

These findings highlight the significant role of genetic factors in determining an individual's capacity for epinephrine sulfoconjugation, which may have implications for individual differences in catecholamine metabolism and response to related drugs. nih.govnih.gov

Dietary and Nutritional Influences on Sulfoconjugation Pathways

Dietary components can exert a significant influence on the sulfoconjugation pathways, including that of epinephrine, by affecting the activity of sulfotransferase enzymes.

Flavonoids and Polyphenols: Many dietary flavonoids and polyphenols, found in fruits, vegetables, and tea, have been shown to be potent inhibitors of SULT enzymes in vitro. researchgate.netresearchgate.net For example, flavonoids such as luteolin, genistein, and daidzein (B1669772) can inhibit SULT1A1 at submicromolar concentrations. researchgate.net While SULT1A3 is generally less strongly inhibited by flavonoids compared to other isoforms, certain flavonoids can still impact its activity. researchgate.net The inhibition of SULT enzymes by these dietary compounds could potentially reduce the sulfonation of endogenous molecules like epinephrine and xenobiotics, which may lead to altered pharmacological responses. researchgate.net It is important to note that the effects of these compounds are often additive. researchgate.net

Minerals: Dietary mineral levels may also play a role in regulating sulfotransferase activity. For instance, one study investigated the influence of dietary zinc, copper, and cadmium levels on rat liver aryl sulfotransferase activity, suggesting a potential modulatory role of these minerals. koreascience.kr

Food-Induced Effects: The ingestion of certain foods can directly impact the levels of sulfoconjugated catecholamines. For example, eating a banana, which is rich in biogenic amines, can lead to a significant increase in plasma dopamine sulfate without a corresponding cardiovascular response, as the ingested dopamine is efficiently conjugated in the gut. ahajournals.org This highlights the role of the gastrointestinal tract in the first-pass metabolism and sulfoconjugation of dietary amines.

The following table provides examples of dietary factors and their effects on sulfoconjugation:

| Dietary Factor | Examples | Effect on Sulfoconjugation | Reference(s) |

| Flavonoids and Polyphenols | Quercetin, genistein, resveratrol | Inhibition of SULT enzymes, including SULT1A1 and to a lesser extent SULT1A3. | researchgate.netresearchgate.net |

| Protein Intake | - | Inadequate protein may decrease the activity of metabolizing enzymes. Provides sulfur amino acids for PAPS synthesis. | acs.orgahajournals.org |

| Minerals | Zinc, Copper, Cadmium | Potential modulation of arylsulfotransferase activity. | koreascience.kr |

| Biogenic Amines in Food | Dopamine in bananas | Increased plasma levels of sulfoconjugated dopamine after ingestion. | ahajournals.org |

Advanced Analytical Methodologies for Epinephrine Sulfoconjugate Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating epinephrine (B1671497) sulfoconjugate from its parent compound, epinephrine, and other endogenous substances. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Epinephrine Sulfoconjugate Separation

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the analysis of catecholamine sulfates. nih.gov Isocratic reversed-phase HPLC, in particular, has been successfully utilized to measure these compounds in human plasma and urine. nih.govebi.ac.uk To overcome the challenge of retaining highly polar sulfoconjugates on conventional reversed-phase (RP) columns, mixed-mode chromatography has emerged as a powerful solution. sielc.com

Mixed-mode columns, such as the Obelisc N, employ a combination of hydrophilic interaction liquid chromatography (HILIC) and cation-exchange mechanisms. sielc.com In this system, this compound is retained primarily by the HILIC mechanism, while the parent epinephrine is retained by both cation-exchange and HILIC. sielc.com Another approach involves using a combination of columns, like Primesep 100 and Primesep SB, where this compound is retained by a weak reversed-phase mechanism. sielc.com The separation can be finely tuned by adjusting mobile phase parameters like buffer concentration, pH, and the percentage of organic modifier (e.g., acetonitrile). sielc.com For sample preparation, an ion exchange column procedure on materials like Biorex 70 can be used for urine samples before HPLC analysis. nih.gov

| Column Type | Mobile Phase | Detection | Key Findings/Notes | Reference |

|---|---|---|---|---|

| Primesep AB (Reverse-phase with embedded ion-pairing groups) | 5% Acetonitrile (B52724) / 95% Water with 0.25% H3PO4 | UV (280 nm) | Method is LC/MS compatible and separates epinephrine and its sulfonate. | sielc.com |

| Obelisc N (Mixed-mode HILIC/Cation-Exchange) | Acetonitrile/Water with Ammonium (B1175870) Formate (B1220265) buffer (pH 3.0) | UV (270 nm), ELSD, LC/MS | Epinephrine sulfonate is retained by HILIC; retention is adjustable via mobile phase composition. | sielc.com |

| Reversed-Phase (unspecified) | Isocratic mobile phase | Electrochemical | Measures catecholamine sulfates in plasma and urine. Uses catecholamine 3-sulfate isomers as internal standards. | nih.gov |

| Primesep 100 & Primesep SB (combination) | Not specified | UV, ELSD, CAD, LC/MS | Epinephrine sulfonate is retained by a weak reversed-phase mechanism due to its strong zwitter-ionic nature. | sielc.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. phenomenex.com This technique utilizes columns with smaller stationary phase particles (typically under 2 micrometers) and operates at much higher pressures (up to 15,000 psi). phenomenex.com The resulting narrower peaks lead to improved signal-to-noise ratios, which increases sensitivity. phenomenex.com

For complex biological samples where this compound exists in low concentrations alongside numerous other compounds, the superior resolving power of UHPLC is particularly advantageous. phenomenex.com It allows for more precise separation and quantification, making it highly suitable for detailed analyses in fields like metabolomics and pharmaceutical research. phenomenex.com For instance, a UHPLC system with a C18 column has been used for the analysis of related catecholamines, demonstrating the technology's applicability to this class of compounds. mdpi.com The increased efficiency of UHPLC also facilitates high-throughput analysis, which is crucial when processing large numbers of samples. phenomenex.com

Supercritical Fluid Chromatography (SFC) for Polar Sulfoconjugates

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org It serves as an excellent orthogonal technique to reversed-phase HPLC, especially for the analysis of highly polar molecules that show poor retention on RP columns. nih.govresearchgate.net

Sulfoconjugates, including this compound, are very polar analytes that are often challenging for HPLC. nih.gov SFC has demonstrated the ability to achieve good retention and sharp peaks for these compounds. nih.govresearchgate.net The retention times and elution order in SFC differ significantly from both RP and HILIC separations, providing a complementary separation mechanism. nih.govresearchgate.net As CO2 is the main component of the mobile phase, SFC is also noted for reducing solvent consumption and waste. nih.gov The precise regulation of temperature and backpressure is critical for ensuring the stability of retention times, as these factors strongly influence the polarity of the supercritical fluid mobile phase. nih.govresearchgate.net

Detection and Quantification Strategies

Following chromatographic separation, a sensitive and specific detection method is required for accurate quantification of this compound.

Electrochemical Detection for this compound Analysis

Electrochemical detection (ECD), particularly amperometric detection, is a highly sensitive technique frequently paired with HPLC for the determination of free and sulfoconjugated catecholamines in plasma and urine. nih.govnih.gov This method offers high sensitivity, allowing for the measurement of metabolite concentrations as low as 10 ng/ml. nih.gov The detection limits for catecholamine sulfates in plasma and urine have been reported to be approximately 80 pmol/L for each analyte. nih.govebi.ac.uk

In practice, the analysis of sulfoconjugated catecholamines often involves an enzymatic hydrolysis step using an arylsulfatase to convert the conjugate back to the free catecholamine, which is then detected. nih.gov However, methods have also been developed to measure the sulfates directly. nih.gov One such method uses catecholamine 3-sulfate isomers as internal standards to improve accuracy, as using the free catecholamines as standards can lead to a significant overestimation of the sulfoconjugate concentrations. nih.gov Calibration curves for catecholamine sulfates using HPLC-ECD have been shown to be linear over wide concentration ranges (e.g., 0.1-100 nmol/L in plasma). nih.govebi.ac.uk

| Parameter | Value (Plasma) | Value (Urine) | Reference |

|---|---|---|---|

| Detection Limit | ~80 pmol/L | ~80 pmol/L | nih.gov |

| Intra-Assay CV | < 4.0% | < 6.6% | nih.gov |

| Inter-Assay CV | < 10.6% | < 12.8% | nih.gov |

| Linearity (r) | > 0.96 | > 0.96 | nih.gov |

Fluorometric Detection Methodologies

Fluorometric detection is another highly sensitive option for quantifying catecholamines. nih.gov These methods often rely on the intrinsic fluorescence of the target molecule or its derivative. For epinephrine, a simple and sensitive "turn-on" fluorescent method has been developed based on its interaction with coated carbon nanoparticles, resulting in fluorescence enhancement. nih.govresearchgate.net This particular method demonstrated a linear relationship in the 9.90 × 10⁻⁹ to 1.07 × 10⁻⁷ M range and achieved a detection limit of 7.59 × 10⁻¹⁰ M. nih.govresearchgate.net

When coupled with HPLC, fluorometric detection can be used for the simultaneous assessment of endogenous and labeled epinephrine in plasma, enabling detailed kinetic studies. nih.gov The high sensitivity of this approach allows for the measurement of very low venous epinephrine concentrations. nih.gov While many fluorometric methods are developed for the parent catecholamine, they can be applied to the analysis of this compound, typically following an enzymatic hydrolysis step to release the fluorescent epinephrine molecule. Novel fluorescence sensing platforms, sometimes incorporating enzymes like laccase or tyrosinase, are also being investigated for epinephrine detection. mdpi.com

Mass Spectrometry Approaches (LC-MS/MS, UHPLC-MS/MS)

The quantification of epinephrine and its conjugated metabolites, including this compound, relies heavily on the sensitivity and specificity of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC). Both high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are employed for the separation of these compounds from complex biological matrices prior to detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of catecholamines and their conjugates. nih.gov The coupling of LC with MS/MS provides high selectivity and sensitivity, which is crucial due to the low physiological concentrations of these analytes. nih.gov For the analysis of polar compounds like catecholamines, reversed-phase columns, such as C18 or octadecylsilane (B103800) (ODS), are standard. nih.gov To enhance retention of these polar molecules on reversed-phase columns, ion-pairing chromatography is sometimes utilized. nih.gov More recent methods use UHPLC systems, which offer faster analysis times and improved resolution compared to traditional HPLC. nih.gov A UHPLC-MS/MS method for catecholamines can achieve run times as short as 3-5 minutes. nih.govmdpi.com

Ionization is typically achieved using electrospray ionization (ESI) in the positive ion mode (ESI+), as it is effective for polar molecules like epinephrine. mdpi.comsigmaaldrich.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its internal standard. mdpi.comscielo.br This technique provides excellent specificity and reduces chemical noise, allowing for accurate quantification. mdpi.com For instance, a rapid structure elucidation of catecholamine conjugates can be performed using tandem mass spectrometry. acs.org UHPLC-MS/MS methods have been developed for the simultaneous determination of epinephrine and its metabolites in plasma and urine. nih.govmac-mod.com

Table 1: Examples of LC-MS/MS and UHPLC-MS/MS Parameters for Catecholamine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| System | UHPLC-MS/MS mdpi.com | UPLC-MS/MS scielo.br | UHPLC-MS/MS mac-mod.com |

| Column | Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm) mdpi.com | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) scielo.br | ACE Excel 2 C18-PFP (100 x 2.1 mm) mac-mod.com |

| Mobile Phase A | 0.1% formic acid in water mdpi.com | 0.1% formic acid in water scielo.br | 0.25 mM ammonium formate + formic acid in water mac-mod.com |

| Mobile Phase B | 0.1% formic acid in acetonitrile mdpi.com | 0.1% formic acid in methanol (B129727) scielo.br | 0.25 mM ammonium formate + formic acid in methanol mac-mod.com |

| Flow Rate | 0.400 mL/min mdpi.com | 0.7 mL/min scielo.br | 0.4 mL/min mac-mod.com |

| Ionization Mode | Positive-ion ESI mdpi.com | Positive ESI scielo.br | Positive ESI mac-mod.com |

| Detection | Multiple Reaction Monitoring (MRM) mdpi.com | Multiple Reaction Monitoring (MRM) scielo.br | Multiple Reaction Monitoring (MRM) mac-mod.com |

Methodological Considerations for Sample Preparation and Stability

The accurate measurement of this compound is critically dependent on appropriate sample handling and preparation to ensure the stability of the analyte. A significant challenge is the potential for deconjugation of catecholamine sulfates back to their free forms during storage and processing. researchgate.netnih.gov

Studies have shown that both temperature and pH are critical variables affecting the stability of catecholamines and their conjugates. nih.gov In urine samples, levels of free catecholamines can fluctuate due to the deconjugation of their sulfated forms. researchgate.netnih.gov This process is observed at storage temperatures of 10°C and 30°C. nih.gov To mitigate this instability, storing urine samples at -80°C is recommended. researchgate.netnih.gov At this temperature, both free catecholamines and their sulfoconjugates have been found to be stable for at least 22 days with less than 10% variation. researchgate.netnih.gov Mild acidification of urine samples can help prevent the oxidation of free catecholamines, but it can also promote the deconjugation of sulfated forms. nih.govresearchgate.net

Sample preparation for LC-MS/MS analysis typically involves an extraction step to remove interfering substances from the biological matrix. Solid-phase extraction (SPE) is a highly selective and common method used for biological fluids, resulting in high extraction yields. nih.gov Liquid-liquid extraction (LLE) is another technique employed. scielo.brturkjps.org The choice of extraction method aims to isolate the analytes of interest while preserving their integrity. For the specific analysis of sulfoconjugates, methods may involve enzymatic hydrolysis using an arylsulfatase to convert the conjugates to free catecholamines, which are then quantified. nih.gov The concentration of the sulfoconjugate is then determined by the difference in free catecholamine levels before and after hydrolysis.

Table 2: Summary of Stability Findings for Catecholamines and their Sulfoconjugates

| Storage Condition | Matrix | Analyte(s) | Finding | Source |

|---|---|---|---|---|

| 10°C and 30°C | Urine (preserved and unpreserved) | Catecholamines and Metanephrines | Fluctuating profiles observed, indicating deconjugation of sulfoconjugates occurred. nih.gov | nih.gov |

| -20°C | Urine (with citrate) | Epinephrine | Stable for 4 weeks. researchgate.net | researchgate.net |

| -80°C | Urine (unpreserved) | Catecholamines and Metanephrines (free and sulfoconjugated) | Stable with less than 10% variation for at least 22 days. researchgate.netnih.gov This temperature prevents significant degradation of free amines and deconjugation of sulfoconjugates. researchgate.netnih.gov | researchgate.netnih.gov |

| Room Temperature | Aqueous solution (1 mg/10 mL) in vials/syringes | Epinephrine | Significant degradation (>10%) observed after 14 days. cjhp-online.ca | cjhp-online.ca |

| Room Temperature | Aqueous solution (7 mg/10 mL) in vials/syringes | Epinephrine | Stable for at least 56 days. cjhp-online.ca | cjhp-online.ca |

Development and Application of Internal Standards for Quantification

The use of appropriate internal standards (IS) is essential for achieving accurate and precise quantification in mass spectrometry-based assays. Internal standards are added to samples at a known concentration before sample preparation to correct for variability in extraction recovery, matrix effects, and instrument response. mdpi.com

For LC-MS/MS analysis of catecholamines, stable isotope-labeled (deuterated) analogues of the analytes are the preferred internal standards. mdpi.com These standards, such as epinephrine-d6, have nearly identical chemical and physical properties to the unlabeled analyte but are distinguishable by their higher mass. mdpi.com This co-elution and similar ionization behavior allow for effective correction of analytical variability. mdpi.com Certified deuterated internal standards are commercially available for epinephrine, norepinephrine (B1679862), dopamine (B1211576), and their metabolites. mdpi.com

In cases where deuterated standards are not used, other structurally similar compounds can serve as internal standards. researchgate.net Compounds such as 3,4-dihydroxybenzylamine (B7771078) (DHBA) and deoxyepinephrine have been used in HPLC methods for catecholamine analysis. researchgate.net When quantifying sulfoconjugated catecholamines specifically, a unique approach involves using catecholamine 3-sulfate isomers as internal standards. researchgate.net This method allows for the direct measurement of the sulfoconjugates after the free catecholamines have been eliminated from the sample, providing a more direct quantification of the conjugated fraction. researchgate.net The ratio of the chromatographic peak area of the analyte to that of its corresponding internal standard is used to construct a calibration curve and determine the analyte's concentration in unknown samples. mdpi.comnih.gov

Table 3: Examples of Internal Standards Used in Catecholamine Analysis

| Internal Standard | Analyte(s) | Analytical Method | Source |

|---|---|---|---|

| Epinephrine-d6 | Epinephrine | LC-MRM-MS | mdpi.com |

| Norepinephrine-d6 | Norepinephrine | LC-MRM-MS | mdpi.com |

| Dopamine-d4 | Dopamine | LC-MRM-MS | mdpi.com |

| 3,4-Dihydroxybenzylamine (DHBA) | Norepinephrine, Epinephrine | HPLC-EC | researchgate.netresearchgate.net |

| Deoxyepinephrine | Catecholamines | HPLC | researchgate.net |

| Catecholamine 3-sulfate isomers | Sulfoconjugated catecholamines | HPLC-EC | researchgate.net |

| L-(-)-Epinephrine-d3 | Epinephrine | GC- or LC-MS | guidechem.com |

Enzyme Kinetics and Molecular Modeling in Epinephrine Sulfoconjugation

Quantitative Enzymatic Kinetics of Epinephrine (B1671497) Sulfotransferases

The enzymatic sulfation of epinephrine is principally catalyzed by the human cytosolic sulfotransferase SULT1A3, also known as the monoamine-sulfating phenol (B47542) sulfotransferase (M-PST). semanticscholar.orgsinobiological.com This enzyme facilitates the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of epinephrine, forming epinephrine sulfoconjugate. uniprot.org The kinetics of this reaction are critical for understanding the rate and capacity of epinephrine metabolism in the body.

Determination of Michaelis-Menten Parameters (Km, Vmax) for Epinephrine Substrate

The efficiency and affinity of SULT1A3 for its substrates are quantified using Michaelis-Menten kinetics, which define the substrate concentration at which the reaction rate is half of the maximum (Kₘ) and the maximum reaction rate (Vₘₐₓ). washington.eduteachmephysiology.com A low Kₘ value indicates a high affinity of the enzyme for the substrate. teachmephysiology.com

While epinephrine is a known substrate for SULT1A3, detailed kinetic parameters are most extensively reported for the structurally similar catecholamines, dopamine (B1211576) and norepinephrine (B1679862). uniprot.orgku.edu Studies on recombinant human SULT1A3 have determined the Kₘ of dopamine to be approximately 2.2 µM with a Vₘₐₓ of 501 nmol/min/mg. semanticscholar.org For norepinephrine, the affinity is similar, with a Kₘ of 2.3 µM, but the maximum velocity is significantly lower, with a Vₘₐₓ of 28 nmol/min/mg. semanticscholar.org The sulfation of dopamine by SULT1A3 is highly efficient, with preferential formation of dopamine 3-O-sulfate over the 4-O-sulfate isomer. scispace.com

Genetic variations (polymorphisms) in the SULT1A3 gene can lead to the expression of allozymes with altered kinetic properties for catecholamines, including epinephrine, affecting both substrate affinity and catalytic efficiency. nih.gov For instance, certain natural variants of SULT1A3 have been shown to significantly increase the Kₘ value for (R)-adrenaline. expasy.org

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|

| Dopamine | 2.2 | 501 | semanticscholar.org |

| Norepinephrine | 2.3 | 28 | semanticscholar.org |

| Isoprenaline | 3.1 | 134 | semanticscholar.org |

Analysis of Substrate Inhibition and Activation Mechanisms

A characteristic feature of many sulfotransferase-catalyzed reactions is the phenomenon of substrate inhibition, where the reaction rate decreases at high substrate concentrations. helsinki.fi This holds true for SULT1A3, which exhibits substrate inhibition when acting on dopamine. scispace.comresearchgate.net Molecular modeling and kinetic studies suggest that this inhibition is caused by the binding of two dopamine molecules within the active site simultaneously, which impedes efficient catalysis. researchgate.net

In addition to inhibition, allosteric activation and regulation are also key aspects of SULT1A3 function. An in silico screening of monoamine neurotransmitter metabolites identified tetrahydrobiopterin (B1682763) (THB), an essential cofactor in catecholamine biosynthesis, as a potent and selective allosteric inhibitor of SULT1A3. pnas.org This suggests a feedback mechanism where a key molecule in the synthesis pathway of epinephrine can regulate its subsequent sulfation and inactivation. pnas.org

Structural Biology and Molecular Mechanisms of Sulfotransferase-Epinephrine Interaction

The crystal structure of human SULT1A3, both alone and in complex with its substrate dopamine, has been solved, providing significant insights into its interaction with catecholamines like epinephrine. uniprot.orgku.edugenecards.org The enzyme possesses a core α/β fold typical of sulfotransferases, but features distinct structural elements in and around the active site that dictate its substrate specificity. uniprot.org

A key feature of SULT1A3 is the flexibility of regions surrounding the active site. uniprot.org Several loops, comprising dozens of residues, are disordered in the absence of a substrate. uniprot.org This inherent flexibility suggests that the binding of a ligand like epinephrine induces a disorder-to-order transition, creating a precisely shaped pocket for catalysis and contributing to the enzyme's ability to accommodate various substrates. uniprot.orgmdpi.com Molecular dynamics simulations confirm that SULT1A3 is highly flexible, particularly in comparison to the closely related SULT1A1 isoform. science.gov

Specific amino acid residues are critical for recognizing and binding catecholamines. The crystal structure of SULT1A3 complexed with dopamine revealed that Glu146 and Asp86 play pivotal roles. ku.edupnas.org Glu146 forms a key electrostatic interaction with the amino group of dopamine, an interaction that is crucial for the enzyme's high affinity for catecholamines and its ability to distinguish them from simple phenolic compounds. genecards.orgpnas.org Site-directed mutagenesis studies have confirmed that changing this single residue is enough to alter the enzyme's substrate preference to resemble that of SULT1A1. scispace.com The catalytic action itself involves residues His108 and Lys106, which are positioned to interact with the hydroxyl group targeted for sulfation. scispace.com

Computational Approaches in Predicting Sulfoconjugation Outcomes and Enzyme Properties

Computational modeling has become an indispensable tool for investigating epinephrine sulfoconjugation. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis have been applied to predict how epinephrine and related molecules interact with SULT1A3 and to understand the enzyme's properties. genecards.orgscience.gov

Molecular docking studies have successfully modeled the binding of various substrates within the SULT1A3 active site. expasy.orgd-nb.info These models accurately predicted that the 3-OH group of dopamine is preferentially positioned for sulfation due to favorable hydrogen bond interactions with the catalytic residues His108 and Lys106, which aligns with experimental findings. scispace.com Docking analyses have also been used to explain the enzyme's regioselectivity toward other classes of compounds, such as flavonoids. d-nb.info

MD simulations provide a dynamic view of the enzyme-substrate interaction. These simulations have highlighted the significant conformational flexibility of SULT1A3's active site loops, which is believed to be crucial for its substrate selectivity. science.gov Furthermore, computational screening of metabolite libraries led to the identification of tetrahydrobiopterin (THB) as a potential allosteric regulator, a finding later confirmed by experimental assays. washington.edupnas.org These computational approaches not only complement experimental data but also guide new avenues of research by generating testable hypotheses about the molecular basis of enzyme function and regulation.

Emerging Research Areas and Unresolved Questions in Epinephrine Sulfoconjugate Biology

Integration with Other Conjugation Pathways

Epinephrine (B1671497) metabolism is a complex process involving several competing and complementary enzymatic pathways, including O-methylation, glucuronidation, and sulfoconjugation. A key area of emerging research is understanding how these pathways are integrated and regulated.

Epinephrine is rapidly metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). drugbank.comamegroups.org The product of COMT action on epinephrine is metanephrine (B195012), which itself undergoes further conjugation with sulfates and glucuronides before excretion. drugbank.comarvojournals.org This indicates that sulfoconjugation is not an isolated event but is intricately linked with the primary enzymatic degradation pathways.

Research has shown that both sulfate (B86663) and glucuronide conjugates of catecholamines are present in human and rat plasma, but their relative importance differs between species. nih.gov In humans, sulfate conjugates of catecholamines are generally predominant, while glucuronides are more prevalent in rats. nih.gov This inter-species variation suggests different regulatory controls and functional significances for each pathway.

Unresolved questions remain regarding the factors that determine the metabolic fate of epinephrine. It is unclear whether sulfonation, glucuronidation, and methylation pathways compete for the same substrate pool and how physiological or pathological conditions might shift the balance between them. For instance, sympathetic stimulation has been observed to cause a delayed increase in glucuronide levels, suggesting that glucuronidation may be a particularly important pathway under conditions of high catecholamine release. nih.gov

| Pathway | Primary Enzyme | Conjugated Product | Relative Predominance in Humans | Key Characteristics |

|---|---|---|---|---|

| Sulfoconjugation | Sulfotransferase (e.g., SULT1A3) researchgate.net | Epinephrine sulfate | High nih.govnih.gov | Forms a potentially reversible, inactive conjugate; may serve as a circulating reservoir. nih.gov |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) wikipedia.org | Epinephrine glucuronide | Lower than sulfation nih.gov | Increases water solubility for excretion; may become more significant during high sympathetic activity. nih.govwikipedia.org |

| O-Methylation | Catechol-O-methyltransferase (COMT) amegroups.orgnih.gov | Metanephrine (which is then often sulfated or glucuronidated) drugbank.com | Primary metabolic route nih.gov | Terminates the physiological activity of epinephrine; a key step prior to further conjugation and excretion. drugbank.comnih.gov |

Novel Methodological Developments

Advancements in analytical chemistry are crucial for deepening the understanding of epinephrine sulfoconjugate biology. The development of sensitive, specific, and high-throughput methods is an active area of research, aiming to accurately quantify endogenous levels of free and conjugated catecholamines in various biological matrices.

Historically and currently, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or amperometric detection has been a foundational technique. nih.govnih.gov These methods allow for the simultaneous analysis of free and sulfoconjugated catecholamines. A key step in these protocols is the use of enzymatic hydrolysis with a sulfatase enzyme to cleave the sulfate group from the conjugate, allowing for the measurement of the total amount after hydrolysis and the free amount before. nih.govnih.gov This approach specifically identifies the metabolite as a sulfoconjugate.

While robust, these methods can be complex and may require sample purification steps. nih.gov Emerging research focuses on leveraging technologies like Liquid Chromatography-Mass Spectrometry (LC-MS) to enhance sensitivity and specificity, reduce sample processing time, and enable more comprehensive metabolic profiling. The goal is to develop assays that can reliably measure the low concentrations of free metabolites in the presence of much higher concentrations of their conjugated forms.

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| HPLC with Electrochemical Detection nih.gov | Separates compounds based on their physicochemical properties, followed by detection of oxidizable molecules. Sulfoconjugates are measured post-hydrolysis with sulfatase. | High sensitivity for catecholamines; specific identification of sulfoconjugates via enzymatic hydrolysis. | Requires sample pre-purification; can be time-consuming. |

| HPLC with Amperometric Detection nih.gov | Similar to electrochemical detection, it measures the current generated by the oxidation or reduction of the analyte. | Good reproducibility and reliability; allows for measurement in both plasma and urine. nih.gov | Requires optimization of enzymatic hydrolysis for conjugated forms. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds via HPLC and identifies them based on their mass-to-charge ratio. | High specificity and sensitivity; potential for high-throughput analysis and simultaneous measurement of multiple metabolites. | Higher equipment cost; potential for ion suppression effects from the sample matrix. |

Broader Metabolic Network Interactions

Perhaps the most compelling area of emerging research is the role of this compound within broader metabolic networks. The traditional view of sulfation as merely an inactivation step is being challenged by the hypothesis that it serves a more dynamic regulatory function.

Sulfoconjugated catecholamines, including epinephrine sulfate, have significantly longer half-lives than their free, active counterparts. nih.gov This has led to the proposal that the large circulating pool of epinephrine sulfate may function as a storage reservoir. nih.gov A critical, yet unresolved, question is whether the body can actively deconjugate epinephrine sulfate back to free, physiologically active epinephrine when needed. nih.gov If this reverse pathway exists in vivo, it would position sulfoconjugation as a key mechanism for buffering and modulating the cardiovascular and metabolic impacts of stress.

The balance between free and sulfated catecholamines appears to be tightly regulated and can be affected by disease. nih.gov For example, patients with hypothyroidism have a significantly lower percentage of free to total catecholamines, suggesting that thyroid status influences the conjugation process in a yet-unknown manner. nih.gov Conversely, in conditions of extreme catecholamine excess, such as with a pheochromocytoma, the degree of conjugation often remains unchanged, indicating a robust and high-capacity sulfation system. nih.gov

Furthermore, epinephrine itself has profound effects on glucose metabolism, promoting hyperglycemia by stimulating hepatic glucose production and inhibiting insulin-mediated glucose disposal. nih.govnih.gov By controlling the concentration of active epinephrine, the sulfoconjugation pathway indirectly interacts with glucose homeostasis. This regulatory role could be crucial in modulating the body's response to stress and preventing the metabolic disturbances associated with chronic epinephrine excess. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing epinephrine sulfoconjugate in vitro?

- Methodological Answer : Synthesis typically involves enzymatic sulfation of epinephrine using sulfotransferases (e.g., SULT1A3), followed by purification via high-performance liquid chromatography (HPLC) . Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular structure and purity. For reproducibility, ensure reaction conditions (pH, temperature, co-factor availability) are standardized and validated against reference standards .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation: Enzymatic hydrolysis (e.g., using aryl sulfatase) to differentiate free vs. conjugated forms.

- Internal standardization: Use isotopically labeled analogs (e.g., deuterated this compound) to correct for matrix effects.

- Validation: Assess recovery rates, limit of detection (LOD), and inter-day precision per FDA bioanalytical guidelines .

Q. What are the primary metabolic pathways and excretion kinetics of this compound in mammalian models?

- Methodological Answer : In vivo studies in rodents show renal excretion dominates, with sulfoconjugates detectable in urine for ≥4 days post-administration. Use radiolabeled epinephrine (³H or ¹⁴C) to track metabolites. Key parameters: elimination half-life (t₁/₂), volume of distribution (Vd), and clearance rates. Compare results across species to assess translational relevance .

Advanced Research Questions

Q. How can contradictory findings in this compound bioavailability studies be resolved?

- Methodological Answer : Contradictions often arise from interspecies variability or analytical sensitivity. Address this by:

- Systematic evidence synthesis : Use PRISMA guidelines to collate data from preclinical and clinical studies, highlighting confounders like age, sex, or co-administered drugs .

- Sensitivity analysis : Statistically model variables (e.g., dose-response curves) to identify outlier datasets. Replicate conflicting experiments under standardized conditions .

Q. What advanced statistical models are suitable for analyzing dose-dependent effects of this compound in heterogeneous populations?

- Methodological Answer : Mixed-effects models (e.g., nonlinear mixed-effects modeling, NLME) account for inter-individual variability. Key steps:

- Define fixed effects (dose, demographic factors) and random effects (genetic polymorphisms in sulfotransferases).

- Validate models using bootstrapping or cross-validation.

- Tools: NONMEM, Monolix, or R packages (e.g.,

nlme) .

Q. How should researchers design studies to investigate the enzymatic regulation of this compound formation under hypoxic conditions?

- Methodological Answer :

- In vitro : Expose hepatocyte cultures to controlled oxygen levels (e.g., 1–5% O₂). Measure sulfotransferase activity via kinetic assays (Km, Vmax).

- In vivo : Use hypoxia-inducible factor (HIF) knockout models to isolate regulatory mechanisms.

- Data integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map enzyme-substrate dynamics .

Q. What ethical and methodological considerations apply to human studies on this compound pharmacokinetics?

- Methodological Answer :

- Ethics : Obtain informed consent for pharmacokinetic sampling (e.g., serial blood/urine collection). Address risks of epinephrine administration (e.g., tachycardia) in protocols .

- Design : Use crossover trials to minimize inter-subject variability. Include washout periods ≥7 days.

- Reporting : Adhere to CONSORT guidelines for transparency in participant demographics, dropout rates, and adverse events .

Methodological Guidelines for Data Synthesis and Reporting

- Evidence synthesis : Follow EPA frameworks to categorize studies by confidence levels (high, moderate, low) based on design rigor (e.g., sample size, controls) .

- Data archiving : Create open-access repositories (e.g., Zenodo) for raw LC-MS/MS spectra, NMR files, and pharmacokinetic datasets to facilitate meta-analyses .

- Conflict resolution : Use GRADE criteria to weigh evidence quality when reconciling contradictory results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.